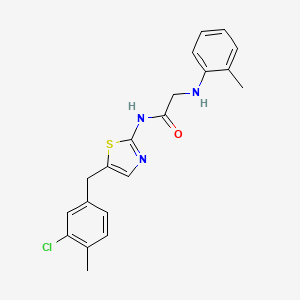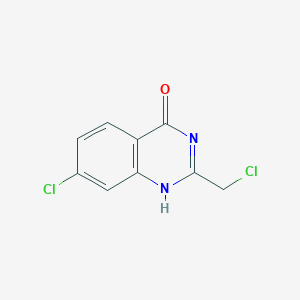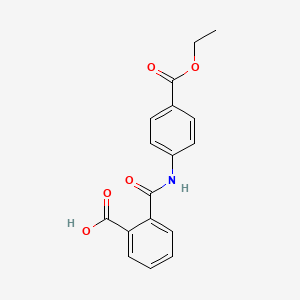![molecular formula C18H18O5 B7734498 2,2'-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde](/img/structure/B7734498.png)
2,2'-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde is an organic compound with the molecular formula C18H18O5 It is a derivative of benzaldehyde, characterized by the presence of two benzaldehyde groups connected by an oxybis(2,1-ethanediyloxy) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde typically involves the reaction of benzaldehyde with a suitable diol under acidic or basic conditions. One common method is the condensation reaction between benzaldehyde and ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxybis(2,1-ethanediyloxy) linkage.
Industrial Production Methods
Industrial production of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and purification steps to isolate the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moieties can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzoic acid.
Reduction: 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzyl alcohol.
Substitution: Nitro-substituted derivatives of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde.
Applications De Recherche Scientifique
2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in the preparation of bioconjugates and biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The oxybis(2,1-ethanediyloxy) linkage provides structural flexibility, allowing the compound to interact with different molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzoic acid
- 2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzyl alcohol
- 2,2’-[Oxybis(2,1-ethanediyloxy)]bisacetic acid
Uniqueness
2,2’-[Oxybis(2,1-ethanediyloxy)]dibenzaldehyde is unique due to its dual aldehyde functionality and the presence of an oxybis(2,1-ethanediyloxy) linkage. This structural feature imparts distinct reactivity and versatility, making it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
2-[2-[2-(2-formylphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-13-15-5-1-3-7-17(15)22-11-9-21-10-12-23-18-8-4-2-6-16(18)14-20/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHDIXQOGZHJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCOCCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-N-(4-bromophenyl)-2-[3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B7734418.png)
![(2Z)-N-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-5-[(4-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B7734427.png)
![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[3-(4-fluorophenyl)-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B7734432.png)
![(2Z)-N-(4-bromophenyl)-2-[3-(4-chlorophenyl)-5-[(3-methylphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B7734440.png)





![(2Z)-4-[(4-ethylphenyl)amino]-3-methyl-4-oxobut-2-enoic acid](/img/structure/B7734486.png)

![[(5-bromo-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7734506.png)


